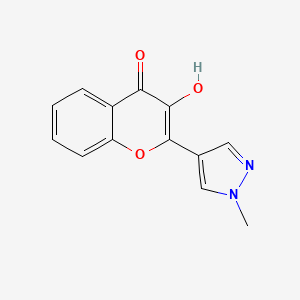

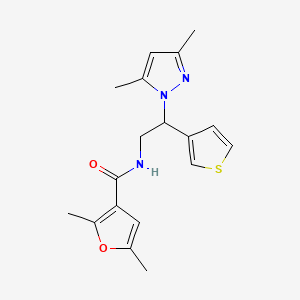

![molecular formula C17H17NO4 B2748654 (2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate CAS No. 866156-26-5](/img/structure/B2748654.png)

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate” is a research compound. Its molecular formula is C17H17NO4, and its molecular weight is 299.326 g/mol.

Synthesis Analysis

The synthesis of a similar compound, 2-methoxy-6,11-dihydrodibenz [b,e]oxepin-11-one, involves a reaction with sodium borohydride in methanol at 0° C. After the reaction, chloroform is added and the mixture is washed with a saturated saline solution.Molecular Structure Analysis

The molecular structure of this compound is based on the benzoxepin ring system, which is a bicyclic molecule consisting of an oxepin ring and a benzene ring . The position of the oxygen in the oxepin ring varies among the isomers .Wissenschaftliche Forschungsanwendungen

Anticholinesterase Activity

Research has explored the synthesis and anticholinesterase activity of novel carbamates based on molecular skeletons similar to "(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate." These compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Such inhibitors are of interest for treating diseases like Alzheimer's, where cholinergic system dysfunction is a hallmark. The selectivity and potency of these compounds can be influenced by their phenolic and N-substituted groups, which has implications for designing targeted therapies (Luo et al., 2005).

Synthesis and Structural Analysis

Another application is in the field of organic synthesis and structural analysis. For instance, compounds with similar structural motifs have been synthesized through selective functionalization, as demonstrated in the total synthesis of psoromic acid. Such synthetic routes often involve novel strategies for protecting groups or rearrangements, contributing to the broader knowledge of organic chemistry and providing tools for synthesizing complex molecules (Sala & Sargent, 1979).

Fungicidal and Antitumor Applications

Compounds structurally related to "(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate" have been investigated for their potential fungicidal and antitumor activities. For example, derivatives of griseofulvin, a known antifungal agent, have been isolated from marine fungi, demonstrating moderate antimicrobial and antitumor properties. This highlights the potential of these compounds in developing new therapeutic agents for treating various diseases (Xia et al., 2011).

Enzymatic Degradation Studies

Research into enzymatic degradation of related compounds, such as carbendazim (a widely used fungicide with a benzimidazole core similar to the query compound), has led to the isolation of bacterial strains capable of efficient degradation. Understanding the mechanisms of microbial degradation can inform bioremediation strategies for contaminant removal from the environment (Zhang et al., 2013).

Photochemical Studies

Photochemical reactions of pesticides structurally related to the query compound have been studied to understand the degradation pathways under UV light exposure. Such studies are crucial for assessing the environmental fate of these chemicals and for developing safer compounds with minimal ecological impact (Abdou et al., 1985).

Eigenschaften

IUPAC Name |

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18-17(19)22-16-13-6-4-3-5-11(13)10-21-15-8-7-12(20-2)9-14(15)16/h3-9,16H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAVEVSJUUZIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1C2=CC=CC=C2COC3=C1C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)

![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)

![N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748592.png)

![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)